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Introduction
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates

out of cells.[1] In bacteria, they are a major mechanism of multidrug resistance (MDR), while in

mammals, ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) impact

drug absorption, distribution, and elimination.[1][2][3] Efflux pump inhibitors (EPIs) are

molecules that block this transport, potentially restoring the efficacy of antibiotics or

chemotherapeutic agents.[3]

Fluorescence-based assays offer a sensitive, cost-effective, and high-throughput method for

evaluating the activity of potential EPIs.[4] These assays rely on fluorescent substrates that are

extruded by efflux pumps. In the presence of an effective inhibitor like Efflux inhibitor-1, the

substrate is retained within the cell, leading to a measurable increase in fluorescence.[5] This

document provides detailed protocols for two common fluorescence-based methods: a

substrate accumulation assay using Hoechst 33342 and a real-time efflux assay using Ethidium

Bromide.

Principle of Efflux Pump Inhibition Assays
The core principle involves measuring the intracellular concentration of a fluorescent dye that is

a known substrate of an efflux pump. Cells expressing active efflux pumps will maintain a low

intracellular fluorescence by actively expelling the dye.[2] When an inhibitor blocks the pump,

the fluorescent substrate accumulates inside the cell, resulting in a significantly higher
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fluorescence signal.[5] This change in fluorescence is directly proportional to the inhibitory

activity of the compound being tested.
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Common Fluorescent Substrates
A variety of fluorescent dyes can be used, with the choice depending on the specific efflux

pump being studied. It is crucial that the dye is a substrate for the pump of interest.[2]
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Fluorescent
Substrate

Target
Efflux
Pump
Family

Excitation
(nm)

Emission
(nm)

Typical
Concentrati
on

Citations

Hoechst

33342

ABC

(ABCB1,

ABCG2),

RND

~350 ~461 1 - 5 µg/mL [6][7][8]

Ethidium

Bromide

(EtBr)

RND, MFS ~530 ~585-600 1 - 2 µg/mL [9][10]

Nile Red RND (AcrAB) ~552 ~636 5 - 10 µM [11][12]

Calcein AM

ABC

(ABCB1,

ABCC1)

~495 ~515 250 - 500 nM [13][14]

Rhodamine

123

ABC (P-

gp/ABCB1)
~507 ~529 2 µg/mL [13]

Protocol 1: Hoechst 33342 Accumulation Assay
This protocol is designed to measure the inhibitory effect of a test compound on efflux pumps

(e.g., P-gp/ABCB1) that transport Hoechst 33342. The assay measures the end-point

accumulation of the dye. Hoechst 33342 is a cell-permeable DNA stain that fluoresces brightly

when bound to DNA in the cell nucleus.[7][8]
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1. Cell Seeding
Seed cells overexpressing the target

efflux pump in a 96-well plate.

2. Compound Incubation
Add varying concentrations of
Efflux Inhibitor-1 and controls.

3. Add Fluorescent Substrate
Add Hoechst 33342 to all wells.

Incubate for 60-90 minutes at 37°C.

4. Wash Cells
Wash with ice-cold PBS to stop efflux

and remove extracellular dye.

5. Measure Fluorescence
Read fluorescence (Ex: 350nm, Em: 460nm)
using a microplate reader or flow cytometer.

6. Data Analysis
Calculate fold-increase in fluorescence

relative to untreated controls.
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Cells overexpressing the target efflux pump (e.g., MDR1-HEK293) and parental control cells.

96-well clear-bottom black plates.

Hoechst 33342 stock solution (e.g., 1 mg/mL in water).[8]

Efflux inhibitor-1 (test compound).

Positive control inhibitor (e.g., 10 µM Verapamil for P-gp).[15]

Culture medium (e.g., DMEM with 10% FBS).

Phosphate-Buffered Saline (PBS), ice-cold.

Fluorescence microplate reader or flow cytometer.

Methodology:

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to

adhere overnight.

Compound Addition:

Prepare serial dilutions of Efflux inhibitor-1 in culture medium.

Remove the old medium from the wells and add the medium containing the test compound

or controls (positive control, vehicle control).

Incubate for 30 minutes at 37°C.

Substrate Staining:

Prepare a working solution of Hoechst 33342 at a final concentration of 5 µg/mL in pre-

warmed medium.[16][17]

Add the Hoechst 33342 working solution to all wells.

Incubate the plate at 37°C for 60-90 minutes, protected from light. The staining time and

temperature are critical for optimal results.[16]
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Stopping the Reaction:

Aspirate the medium containing the dye and inhibitors.

Wash the cells twice with 200 µL of ice-cold PBS per well. Maintaining the cells at 4°C is

crucial to prohibit further dye efflux.[16]

After the final wash, add 100 µL of cold PBS to each well.

Fluorescence Measurement:

Measure the intracellular fluorescence using a plate reader with excitation set to ~350 nm

and emission to ~461 nm.[18]

Alternatively, cells can be trypsinized and analyzed via flow cytometry.[19]

Protocol 2: Real-Time Ethidium Bromide (EtBr)
Efflux Assay
This protocol is suited for bacterial cells and measures the real-time extrusion of EtBr, a

substrate for many bacterial efflux pumps like the AcrAB-TolC system.[9][11] The assay first

loads the cells with the dye in an energy-depleted state and then measures the decrease in

fluorescence as the dye is pumped out upon re-energization.
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1. Prepare Cell Suspension
Grow bacteria to mid-log phase.

Wash and resuspend in PBS.

2. Energy Depletion & Dye Loading
Incubate cells with a proton motive force
(PMF) uncoupler (e.g., CCCP) and EtBr.

3. Remove Uncoupler
Centrifuge cells to remove CCCP

and excess extracellular EtBr.

4. Initiate Efflux & Measurement
Add Efflux Inhibitor-1, then re-energize
cells with glucose. Immediately begin

kinetic fluorescence reading.

5. Data Analysis
Calculate the rate of fluorescence decrease.

Compare rates between treated and
untreated cells.
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Bacterial strain of interest (e.g., E. coli expressing AcrAB-TolC).

Luria-Bertani (LB) broth.

Phosphate-Buffered Saline (PBS).

Ethidium Bromide (EtBr) stock solution.

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) for energy depletion.[12]

Glucose solution (e.g., 20% stock).

Efflux inhibitor-1 (test compound).

Positive control inhibitor [e.g., Phenylalanine-arginine β-naphthylamide (PAβN)].[11]

Fluorometer with kinetic reading capabilities.

Methodology:

Cell Preparation:

Grow bacteria in LB broth at 37°C with shaking to an OD₆₀₀ of 0.6.[9]

Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).

Wash the pellet twice with PBS and resuspend in PBS to a final OD₆₀₀ of 0.3.[9]

Dye Loading:

Add CCCP to the cell suspension to a final concentration of 10 µM to de-energize the cells

and inhibit efflux.[12]

Add EtBr to a final concentration of 2 µg/mL.

Incubate at room temperature for at least 30 minutes to allow the dye to accumulate to a

maximum level.[1]

Preparation for Efflux:
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Centrifuge the loaded cells to pellet them and discard the supernatant containing CCCP

and excess EtBr.

Resuspend the cell pellet gently in PBS.

Aliquot the cell suspension into fluorometer cuvettes or a 96-well plate.

Efflux Measurement:

Place the samples in the fluorometer and take an initial fluorescence reading (t=0).

Add Efflux inhibitor-1 (or PAβN/vehicle control) to the respective samples.

To initiate efflux, add glucose to a final concentration of 25 mM to re-energize the cells.[10]

Immediately begin recording fluorescence (Ex: 530 nm, Em: 590 nm) every 60 seconds for

15-30 minutes.[9][20]

Data Presentation and Analysis
Quantitative data should be summarized to compare the efficacy of the inhibitor at different

concentrations.

For Accumulation Assays: The primary output is the fold-increase in fluorescence compared to

the untreated control.

Fold-Increase = (Fᵢ - F_b) / (F_c - F_b)

Fᵢ = Fluorescence of inhibitor-treated cells

F_c = Fluorescence of control cells (vehicle only)

F_b = Fluorescence of background (wells with medium only)

Example Data: Hoechst 33342 Accumulation
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Compound
Concentration
(µM)

Mean
Fluorescence
(RFU)

Std. Deviation
Fold-Increase
in
Fluorescence

Vehicle Control 0 15,250 850 1.0

Efflux Inhibitor-1 1 28,700 1,200 1.9

Efflux Inhibitor-1 5 65,100 3,500 4.3

Efflux Inhibitor-1 10 115,900 6,100 7.6

Efflux Inhibitor-1 25 122,500 7,200 8.0

Verapamil

(Control)
10 120,400 5,800 7.9

For Real-Time Efflux Assays: The data are analyzed by calculating the initial rate of efflux,

which corresponds to the slope of the fluorescence decay curve.

Efflux Rate = |ΔFluorescence / ΔTime|

A lower efflux rate in the presence of an inhibitor indicates successful inhibition. The results can

be expressed as a percentage of inhibition relative to the untreated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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